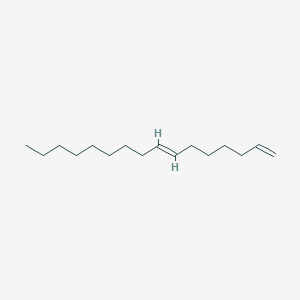

(7E)-hexadeca-1,7-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H30 |

|---|---|

Molecular Weight |

222.41 g/mol |

IUPAC Name |

(7E)-hexadeca-1,7-diene |

InChI |

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3/b15-13+ |

InChI Key |

ZKGUVFWOQHIDON-FYWRMAATSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCC=C |

Canonical SMILES |

CCCCCCCCC=CCCCCC=C |

Origin of Product |

United States |

Foundational & Exploratory

chemical characteristics of non-conjugated dienes

An In-Depth Technical Guide to the Chemical Characteristics of Non-Conjugated Dienes

Audience: Researchers, scientists, and drug development professionals.

Dienes are hydrocarbons containing two carbon-carbon double bonds. Their classification is determined by the relative positions of these bonds, which critically influences their stability and reactivity. Non-conjugated dienes, also known as isolated dienes, are characterized by two double bonds separated by two or more single bonds.[1][2] This structural arrangement means the π systems of the two double bonds are electronically isolated from each other by at least one sp³-hybridized carbon atom.[1] Consequently, they do not exhibit the electron delocalization seen in their conjugated counterparts.[3][4]

In contrast, conjugated dienes feature double bonds separated by a single bond, allowing for a continuous system of overlapping p-orbitals.[4] Cumulated dienes, or allenes, have double bonds that share a common carbon atom.[1] The distinct electronic structure of non-conjugated dienes means their chemical behavior closely mirrors that of simple alkenes, with each double bond reacting independently.[1]

References

Theoretical Conformational Analysis of (7E)-hexadeca-1,7-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The three-dimensional structure of a molecule dictates its function. For flexible molecules like (7E)-hexadeca-1,7-diene, which features a 16-carbon backbone with two double bonds and twelve rotatable single bonds, a multitude of conformations exist.[1] These different spatial arrangements, or conformers, can vary significantly in energy, and the molecule will predominantly exist in its lower-energy states. Conformational analysis aims to identify these stable conformers and the energy barriers between them.[2][3] This knowledge is paramount in fields such as drug design, where the conformation of a molecule can determine its binding affinity to a biological target, and in materials science, where molecular shape influences macroscopic properties.

This guide will detail a theoretical approach to the conformational analysis of this compound, leveraging computational chemistry techniques.

Theoretical Methodology

A systematic conformational analysis of this compound can be achieved through a multi-step computational workflow. This process involves an initial broad search for conformers using less computationally expensive methods, followed by refinement of the most promising candidates using higher-level quantum mechanical calculations.[4][5]

Initial Conformer Generation

The vast conformational space of this compound necessitates an efficient initial search strategy. Molecular mechanics force fields provide a rapid method to explore a wide range of possible conformations.

Experimental Protocol:

-

Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Force Field Selection: Choose a suitable force field, such as MMFF94 or AMOEBA, which have shown good performance for organic molecules.[6]

-

Conformational Search: Employ a systematic or stochastic conformational search algorithm. A common approach is to perform rotations around each of the 12 single bonds at defined increments (e.g., 60° or 120°), followed by energy minimization of each resulting structure.[3]

-

Filtering: Remove duplicate conformers and retain a set of unique, low-energy structures (e.g., within a 10 kcal/mol window of the global minimum) for further analysis.

Quantum Mechanical Refinement

To obtain more accurate energies and geometries for the lowest-energy conformers identified in the initial search, quantum mechanical (QM) calculations are employed.[5] Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocol:

-

Method Selection: Select a DFT functional and basis set appropriate for hydrocarbon systems. Range-separated functionals like ωB97X-D, which include dispersion corrections, are often recommended for non-covalent interactions within a long chain.[7] A basis set such as 6-31G(d,p) or larger is advisable.

-

Geometry Optimization: Perform full geometry optimization on the pre-selected conformers from the molecular mechanics search.

-

Frequency Calculation: Conduct frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

Data Presentation

The quantitative data obtained from the computational analysis should be organized for clear comparison.

Table 1: Relative Energies of Stable Conformers of this compound (Hypothetical Data)

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (C6-C7-C8-C9, C8-C9-C10-C11) |

| Conf-1 | 0.00 | 0.00 | 0.00 | 178.5°, 179.1° |

| Conf-2 | 0.45 | 0.42 | 0.51 | 178.2°, 65.3° |

| Conf-3 | 0.88 | 0.85 | 0.95 | 62.1°, 177.9° |

| Conf-4 | 1.25 | 1.21 | 1.35 | 63.5°, 64.8° |

| Conf-5 | 1.70 | 1.65 | 1.82 | -177.3°, 66.2° |

Note: The dihedral angles presented are hypothetical examples of key torsions that significantly influence the overall shape and energy of the molecule.

Visualization of Workflow and Relationships

Visual diagrams are essential for understanding the logical flow of the conformational analysis process and the relationships between different computational steps.

Caption: Workflow for the theoretical conformational analysis of this compound.

Caption: Logical relationships between inputs, methods, and outputs in conformational analysis.

Conclusion

The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful framework for understanding its three-dimensional structure and energetic landscape. By combining efficient conformational searching with accurate quantum mechanical calculations, researchers can gain valuable insights into the behavior of this and other long-chain unsaturated hydrocarbons. The methodologies and data presentation formats described herein offer a standardized approach that can be readily adapted for similar molecules, facilitating a deeper understanding of structure-property relationships in chemical and biological systems. While the presented data is hypothetical, it serves to illustrate the expected outcomes of such an analysis and underscores the importance of a systematic computational approach.

References

- 1. Hexadeca-1,7-diene (125110-62-5) for sale [vulcanchem.com]

- 2. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformational Sampling of Macrocyclic Alkenes Using a Kennard−Stone-Based Algorithm | Center for Molecular Modeling [molmod.ugent.be]

- 5. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. comparisons-of-different-force-fields-in-conformational-analysis-and-searching-of-organic-molecules-a-review - Ask this paper | Bohrium [bohrium.com]

- 7. Computational Chemistry Highlights: Assessment of theoretical procedures for a diverse set of isomerization reactions involving double-bond migration in conjugated dienes [compchemhighlights.org]

Methodological & Application

Stereoselective Synthesis of (7E)-Hexadeca-1,7-diene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (7E)-hexadeca-1,7-diene, a long-chain diene with potential applications in pheromone synthesis and as a building block in the development of novel therapeutics. The focus is on modern synthetic methodologies that allow for precise control over the E-stereochemistry of the C7-C8 double bond.

Application Notes

The synthesis of this compound can be approached through several strategic disconnections, each offering distinct advantages and challenges. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the required stereochemical purity. Here, we discuss four primary strategies: the Julia-Kocienski Olefination, the Wittig Reaction and its modifications, Olefin Metathesis, and the Suzuki Coupling.

1. Julia-Kocienski Olefination: This method is renowned for its excellent E-selectivity in the formation of disubstituted alkenes, making it a prime candidate for the synthesis of the target diene. The reaction involves the coupling of a sulfone-stabilized carbanion with an aldehyde. For the synthesis of this compound, this would typically involve the reaction of a C8 sulfone with a C8 aldehyde. The primary advantage of this route is the high stereochemical control, often exceeding 95% E-selectivity.

2. Wittig Reaction: The Wittig reaction is a classic and versatile method for alkene synthesis. To achieve high E-selectivity, modifications such as the Schlosser modification are typically required for non-stabilized ylides. Alternatively, using a stabilized ylide can also favor the formation of the E-isomer. The retrosynthetic analysis of this compound via a Wittig reaction suggests two possible disconnections. Careful selection of the phosphonium ylide and aldehyde components is crucial for maximizing the yield and stereoselectivity.

3. Olefin Cross-Metathesis: With the advent of well-defined ruthenium and molybdenum catalysts, such as Grubbs and Schrock catalysts, olefin metathesis has become a powerful tool for carbon-carbon double bond formation. The synthesis of this compound could be envisioned through a cross-metathesis reaction between two terminal alkenes, such as 1-nonene and a suitable partner. However, achieving high selectivity in cross-metathesis can be challenging due to the potential for homodimerization of the starting materials. Careful selection of the catalyst and reaction conditions is necessary to favor the desired cross-coupled product.

4. Suzuki Coupling: This palladium-catalyzed cross-coupling reaction offers a robust method for the formation of carbon-carbon bonds. For the synthesis of this compound, a plausible route involves the coupling of an (E)-alkenyl boronic acid or ester with an alkenyl halide. The stereochemistry of the resulting double bond is typically retained from the starting materials, making this a reliable method for stereoselective synthesis. The preparation of the requisite stereodefined vinylboron and vinyl halide precursors is a key consideration in this approach.

Data Presentation

| Synthetic Method | Key Reactants | Typical Yield (%) | Typical E/Z Selectivity | Key Advantages | Key Disadvantages |

| Julia-Kocienski Olefination | Heptanal, 1-(phenylsulfonyl)octane | 75-90 | >95:5 | High E-selectivity, mild conditions | Requires preparation of sulfone |

| Wittig Reaction (Schlosser) | Octyltriphenylphosphonium bromide, Heptanal | 60-80 | >90:10 | Well-established, versatile | Use of strong bases, byproduct removal |

| Olefin Cross-Metathesis | 1-Nonene, 1-octene | 50-70 | Variable | Atom economical, functional group tolerance | Catalyst cost, potential for homodimerization |

| Suzuki Coupling | (E)-1-Octenylboronic acid, 8-bromooct-1-ene | 70-85 | >98:2 | High stereoretention, mild conditions | Requires synthesis of precursors |

Experimental Protocols

Julia-Kocienski Olefination Protocol

This protocol describes the synthesis of this compound from heptanal and a C8 sulfone derivative.

Step 1: Preparation of the Phenylsulfonyl Octane

-

To a stirred solution of 1-octanethiol (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (DCM) at 0 °C, add benzenesulfonyl chloride (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the thioether.

-

Dissolve the thioether in DCM and add m-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with a saturated solution of Na₂S₂O₃ and extract with DCM.

-

Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to afford 1-(phenylsulfonyl)octane.

Step 2: Olefination

-

To a solution of 1-(phenylsulfonyl)octane (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.

-

Stir the resulting solution for 1 hour at -78 °C.

-

Add a solution of heptanal (1.2 equiv) in THF dropwise.

-

Stir the reaction mixture for 2 hours at -78 °C.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

-

Extract the mixture with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (hexanes) to yield this compound.

E-Selective Wittig Reaction (Schlosser Modification) Protocol

This protocol outlines the synthesis of this compound using a modified Wittig reaction to favor the E-isomer.

Step 1: Preparation of the Phosphonium Ylide

-

Suspend octyltriphenylphosphonium bromide (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.0 equiv) dropwise, and stir the resulting orange-red solution for 30 minutes at this temperature.

Step 2: Aldehyde Addition and Isomerization

-

Add a solution of heptanal (1.0 equiv) in THF to the ylide solution at -78 °C.

-

After stirring for 1 hour, add a second equivalent of n-butyllithium at -78 °C and continue stirring for an additional hour.

-

Add tert-butanol (2.0 equiv) to the reaction mixture and allow it to warm to room temperature.

-

Stir for 1 hour at room temperature.

-

Quench the reaction with water and extract with pentane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes) to afford this compound.

Olefin Cross-Metathesis Protocol

This protocol describes a potential synthesis of this compound via cross-metathesis. Note that optimization of reaction conditions may be required to minimize homodimerization.

-

To a solution of 1-nonene (1.0 equiv) in anhydrous and degassed DCM, add a solution of 1,7-octadiene (1.2 equiv).

-

Bubble argon through the solution for 15 minutes.

-

Add Grubbs second-generation catalyst (e.g., 1-3 mol%) to the reaction mixture.

-

Heat the reaction mixture to reflux under an argon atmosphere for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.

-

Concentrate the reaction mixture and purify by column chromatography on silica gel (hexanes) to isolate this compound.

Suzuki Coupling Protocol

This protocol outlines the synthesis of this compound via a Suzuki cross-coupling reaction.

Step 1: Preparation of (E)-1-Octenylboronic acid pinacol ester

-

To a solution of 1-octyne (1.0 equiv) and pinacolborane (1.1 equiv) in a suitable solvent, add a catalytic amount of a hydroboration catalyst (e.g., a catecholborane or a transition metal catalyst that favors trans-hydroboration).

-

Stir the reaction at the appropriate temperature until the starting alkyne is consumed.

-

Remove the solvent under reduced pressure and purify the crude product to obtain the desired (E)-alkenylboronic ester.

Step 2: Suzuki Coupling

-

To a mixture of (E)-1-octenylboronic acid pinacol ester (1.0 equiv), 8-bromo-1-octene (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in a suitable solvent system (e.g., THF/water), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Heat the reaction mixture under an inert atmosphere for 12-24 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexanes) to yield this compound.

Application Notes: Grubbs Catalysts for Selective Diene Metathesis

Introduction

Grubbs catalysts are a class of transition metal carbene complexes, specifically ruthenium-based, that are highly effective for olefin metathesis.[1] These catalysts are renowned for their functional group tolerance, stability in the presence of air and moisture, and broad applicability in organic synthesis.[2][3] This makes them particularly valuable tools for researchers, scientists, and drug development professionals. One of the most powerful applications of Grubbs catalysts is in selective diene metathesis, particularly ring-closing metathesis (RCM), which allows for the efficient synthesis of cyclic compounds.[1][4]

Catalyst Generations and Their Characteristics

Several generations of Grubbs catalysts have been developed, each with distinct characteristics:

-

First-Generation Grubbs Catalyst: These catalysts, such as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, are effective for a range of metathesis reactions. They are known for their tolerance to a variety of functional groups.[2][5]

-

Second-Generation Grubbs Catalyst: In the second-generation catalysts, one of the tricyclohexylphosphine ligands is replaced by an N-heterocyclic carbene (NHC) ligand.[5] This modification results in significantly higher catalytic activity and thermal stability, expanding the scope of possible transformations to include more challenging substrates.[5][6]

-

Hoveyda-Grubbs Catalysts: These are modifications of the second-generation catalysts where the benzylidene ligand is part of a chelating isopropoxystyrene group. This feature can lead to enhanced stability and allows for easier removal of the catalyst from the reaction mixture.

The choice of catalyst generation depends on the specific substrate and desired outcome. For many standard diene metathesis reactions, the second-generation catalysts offer a good balance of high activity and stability.[6]

Mechanism of Action: The Chauvin Mechanism

The generally accepted mechanism for olefin metathesis catalyzed by Grubbs catalysts is the Chauvin mechanism.[1][7] The catalytic cycle involves the following key steps:

-

Initiation: The precatalyst reacts with one of the olefinic bonds of the diene substrate to form a new ruthenium alkylidene intermediate.

-

[2+2] Cycloaddition: The ruthenium alkylidene undergoes a [2+2] cycloaddition with the other olefinic bond within the same molecule to form a metallacyclobutane intermediate.

-

[2+2] Retro-Cycloaddition (Cycloreversion): The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition to release the cyclic olefin product and a new ruthenium alkylidene.

-

Propagation: This new ruthenium alkylidene can then react with another molecule of the diene substrate, thus continuing the catalytic cycle. The driving force for ring-closing metathesis is often the formation of a volatile byproduct, such as ethylene, which is removed from the reaction system.[1][2]

Data Presentation

The following table summarizes the performance of the Grubbs second-generation catalyst in the ring-closing metathesis of various diene substrates. The data highlights the catalyst's efficiency in forming five- and six-membered rings with high yields.

| Diene Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl diallylmalonate | Diethyl 2,2-diallylcyclopent-3-ene-1,1-dicarboxylate | 5 | CH₂Cl₂ | RT | 1 | >95 | N/A |

| N,N-diallyl-4-methylbenzenesulfonamide | 1-Tosyl-2,5-dihydro-1H-pyrrole | 5 | CH₂Cl₂ | 40 | 2 | 98 | N/A |

| 9,9-diallylfluorene | Spiro[fluorene-9,3'-cyclopentene] | 2 | Petroleum Ether | Reflux | 2 | 46.0 | [6] |

| 9,9-diallylfluorene | Spiro[fluorene-9,3'-cyclopentene] | 5 | Petroleum Ether | Reflux | 2 | 42.3 | [6] |

| (E)-N,N-diallylaniline | (E)-1-phenyl-2,5-dihydro-1H-pyrrole | 1 | CH₂Cl₂ | 40 | 1 | 95 | N/A |

| O-allyl-N-tosyl-L-serine methyl ester | Methyl (S)-2-((tosylamino)methyl)-2,5-dihydrofuran-2-carboxylate | 5 | CH₂Cl₂ | RT | 12 | 85 | N/A |

Experimental Protocols

General Protocol for Ring-Closing Diene Metathesis using Grubbs Second-Generation Catalyst

This protocol provides a general procedure for the ring-closing metathesis of a terminal diene to form a cyclic olefin.

Materials:

-

Diene substrate

-

Grubbs Second-Generation Catalyst

-

Anhydrous, degassed dichloromethane (CH₂Cl₂)

-

Schlenk flask or round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

Place the diene substrate (1.0 equiv) in a clean, dry Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Under a positive pressure of the inert gas, add anhydrous, degassed dichloromethane to dissolve the substrate to a concentration of 0.05-0.1 M.

-

-

Catalyst Addition:

-

In a separate vial, weigh the Grubbs second-generation catalyst (typically 1-5 mol%).

-

Quickly add the solid catalyst to the stirring solution of the diene substrate under a positive flow of inert gas. Alternatively, the catalyst can be dissolved in a small amount of anhydrous, degassed dichloromethane and added via syringe.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature or with gentle heating (e.g., 40 °C) under the inert atmosphere.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-12 hours.

-

-

Reaction Quenching and Workup:

-

Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the catalyst by forming a stable Fischer carbene.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product (a mixture of hexanes and ethyl acetate is common).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final cyclic olefin.

-

Safety Precautions:

-

Grubbs catalysts, while relatively air-stable, should be handled in an inert atmosphere for best results and to prolong their activity.

-

Dichloromethane is a volatile and potentially hazardous solvent and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualization

Caption: Catalytic cycle of ring-closing diene metathesis via the Chauvin mechanism.

Caption: General experimental workflow for Grubbs-catalyzed diene metathesis.

References

- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 2. hwpi.harvard.edu [hwpi.harvard.edu]

- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. scholar.utc.edu [scholar.utc.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Negishi Coupling for Stereoselective C-C Bond Formation in Diene Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Negishi coupling is a powerful and versatile cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction has become a cornerstone in modern organic synthesis due to its high functional group tolerance, broad substrate scope, and often high stereoselectivity. A particularly valuable application of the Negishi coupling is the synthesis of conjugated dienes, which are important structural motifs in many natural products and pharmaceutically active compounds. This document provides detailed protocols and data for the application of Negishi coupling in diene synthesis.

The stereospecificity of the Negishi coupling is a key advantage, allowing for the synthesis of dienes with defined E/Z geometry from stereodefined vinyl organometallics and vinyl halides. The reaction typically proceeds with retention of configuration for both the organozinc reagent and the organic halide.

Catalytic Cycle

The generally accepted catalytic cycle for the Negishi coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Application Note: Protocol for GC-MS Analysis of Long-Chain Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of long-chain hydrocarbons (LCHCs) in various matrices.[1] LCHCs, which include n-alkanes and very-long-chain fatty acids (VLCFAs), play significant roles in biological systems, environmental science, and the petrochemical industry.[1][2][3] This application note provides a detailed protocol for the analysis of LCHCs using GC-MS, covering sample preparation, derivatization, instrumental analysis, and data processing.

Experimental Protocols

Sample Preparation

The initial step in the analysis of LCHCs is their extraction from the sample matrix. The choice of extraction method depends on the sample type (e.g., biological tissues, soil, water, or petroleum products).

2.1.1. Extraction of n-Alkanes from Solid Samples (e.g., plant material, soil)

A method for the quantitation of n-alkanes (ranging from C21 to C36) in forage and fecal samples has been developed using automated solid-liquid extraction with elevated temperature and pressure, which reduces extraction time significantly compared to traditional methods.[4][5]

-

Materials:

-

Pressurized solvent extraction system

-

Extraction solvent: Hexane or a mixture of hexane and isopropanol

-

Anhydrous sodium sulfate

-

Glass vials

-

-

Protocol:

-

Weigh approximately 1-5 g of the homogenized sample into an extraction cell.

-

Mix the sample with a drying agent like anhydrous sodium sulfate.

-

Place the cell in the automated solid-liquid extraction system.

-

Extract the sample with hexane at elevated temperature and pressure (e.g., 100 °C, 1500 psi).

-

Collect the extract and concentrate it under a gentle stream of nitrogen.

-

The concentrated extract is now ready for cleanup or direct GC-MS analysis.

-

2.1.2. Extraction of Very-Long-Chain Fatty Acids (VLCFAs) from Biological Samples (e.g., plasma, tissues)

The analysis of VLCFAs often requires hydrolysis to release the fatty acids from their esterified forms, followed by liquid-liquid extraction.[2]

-

Materials:

-

Internal standards (e.g., deuterated fatty acids)

-

Methanolic sodium hydroxide

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

-

Protocol:

-

To a known amount of sample (e.g., 100 µL of plasma), add the internal standard.

-

Add methanolic sodium hydroxide and heat at 100 °C for 30 minutes to hydrolyze the lipids.

-

Cool the sample and acidify with an appropriate acid (e.g., HCl).

-

Extract the fatty acids by adding hexane and vortexing.

-

Centrifuge to separate the phases.

-

Transfer the upper hexane layer to a clean tube.

-

Wash the hexane layer with saturated sodium chloride solution.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The extract is now ready for derivatization.

-

Derivatization of Very-Long-Chain Fatty Acids

To improve their volatility and chromatographic behavior, VLCFAs are typically converted to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[6][7][8]

-

Reagents:

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or methanolic HCl.

-

-

Protocol:

-

Evaporate the dried hexane extract containing the fatty acids to dryness under a stream of nitrogen.

-

Add 2 mL of BF3-methanol solution to the residue.

-

Heat the mixture at 60 °C for 10 minutes.

-

Cool the reaction mixture and add 1 mL of water and 1 mL of hexane.

-

Shake the tube vigorously to partition the FAMEs into the hexane layer.

-

Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

-

GC-MS Analysis

Instrumental Parameters

The following are typical GC-MS parameters for the analysis of long-chain hydrocarbons. Optimization may be required depending on the specific analytes and instrument.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Port | Split/splitless or on-column |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 320 °C at 10 °C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-650 |

| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative data for a series of n-alkanes is summarized below. The retention times are approximate and can vary depending on the specific GC conditions. The characteristic ions are useful for identification in full scan mode and for quantification in SIM mode.

| Compound | Retention Time (min, approx.) | Characteristic Mass Ions (m/z) |

| n-Eicosane (C20) | 18.5 | 57, 71, 85, 282 |

| n-Docosane (C22) | 21.0 | 57, 71, 85, 310 |

| n-Tetracosane (C24) | 23.3 | 57, 71, 85, 338 |

| n-Hexacosane (C26) | 25.5 | 57, 71, 85, 366 |

| n-Octacosane (C28) | 27.6 | 57, 71, 85, 394 |

| n-Triacontane (C30) | 29.6 | 57, 71, 85, 422 |

| n-Dotriacontane (C32) | 31.5 | 57, 71, 85, 450 |

| n-Tetratriacontane (C34) | 33.3 | 57, 71, 85, 478 |

| n-Hexatriacontane (C36) | 35.0 | 57, 71, 85, 506 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of long-chain hydrocarbons.

Caption: Workflow for GC-MS analysis of long-chain hydrocarbons.

Conclusion

This application note provides a comprehensive protocol for the analysis of long-chain hydrocarbons using GC-MS. The detailed steps for sample preparation, derivatization, and instrumental analysis, along with the provided quantitative data and workflow diagram, offer a solid foundation for researchers, scientists, and drug development professionals working with these compounds. Adherence to these protocols will facilitate reliable and reproducible results.

References

- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Long-Chain Hydrocarbons | Markes International [markes.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1H and 13C NMR Assignment of Unsaturated Lipids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the assignment of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of unsaturated lipids. Detailed protocols for sample preparation and spectral acquisition are included to ensure high-quality, reproducible results, which are critical in research and drug development for characterizing lipid structure, purity, and interactions.

Introduction to NMR of Unsaturated Lipids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of lipids.[1] ¹H NMR is particularly useful for determining the degree of unsaturation and identifying specific types of protons, such as olefinic, allylic, and bis-allylic protons, which are characteristic of unsaturated fatty acids.[1][2] ¹³C NMR, while less sensitive due to the low natural abundance of the ¹³C isotope, offers a wider chemical shift range, providing detailed information about the carbon backbone of the lipid molecules.[3] Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals by correlating the chemical shifts of directly bonded nuclei.[2][4]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for common unsaturated fatty acids: oleic acid (C18:1), linoleic acid (C18:2), and α-linolenic acid (C18:3). Chemical shifts are reported in parts per million (ppm) and are typically referenced to a deuterated solvent signal. Deuterated chloroform (CDCl₃) is a commonly used solvent for lipid NMR.[1]

Table 1: ¹H NMR Chemical Shift Assignments for Common Unsaturated Fatty Acids in CDCl₃

| Functional Group | Oleic Acid (ppm) | Linoleic Acid (ppm) | α-Linolenic Acid (ppm) | Description |

| Terminal Methyl (-CH₃) | ~0.88 (t) | ~0.89 (t) | ~0.97 (t) | Triplet signal for the terminal methyl group. |

| Methylene Chain (-(CH₂)n-) | ~1.25-1.35 (m) | ~1.27-1.38 (m) | ~1.27-1.38 (m) | Broad multiplet for the bulk methylene protons. |

| β-Carboxylic Methylene (-CH₂-CH₂-COOH) | ~1.62 (m) | ~1.63 (m) | ~1.63 (m) | Multiplet for the methylene group beta to the carboxyl group. |

| Allylic Methylene (=CH-CH₂-) | ~2.01 (m) | ~2.05 (m) | ~2.05 (m) | Multiplet for the methylene groups adjacent to a double bond. |

| α-Carboxylic Methylene (-CH₂-COOH) | ~2.34 (t) | ~2.35 (t) | ~2.35 (t) | Triplet signal for the methylene group alpha to the carboxyl group. |

| Bis-allylic Methylene (=CH-CH₂-CH=) | N/A | ~2.77 (t) | ~2.81 (m) | Characteristic triplet for linoleic acid and multiplet for α-linolenic acid.[1][5] |

| Olefinic Protons (-CH=CH-) | ~5.34 (m) | ~5.35 (m) | ~5.38 (m) | Multiplet for the protons on the carbon-carbon double bonds.[1] |

| Carboxylic Acid (-COOH) | ~11.5 (br s) | ~11.5 (br s) | ~11.5 (br s) | Broad singlet for the carboxylic acid proton (can vary and may exchange with D₂O). |

t = triplet, m = multiplet, br s = broad singlet

Table 2: ¹³C NMR Chemical Shift Assignments for Common Unsaturated Fatty Acids in CDCl₃

| Functional Group | Oleic Acid (ppm) | Linoleic Acid (ppm) | α-Linolenic Acid (ppm) | Description |

| Terminal Methyl (-CH₃) | ~14.1 | ~14.1 | ~14.3 | Terminal methyl carbon. |

| Methylene Chain (-(CH₂)n-) | ~22.6-31.9 | ~22.6-31.5 | ~22.6-31.5 | Bulk methylene carbons. |

| Allylic Methylene (=CH-CH₂-) | ~27.2 | ~27.2 | ~25.5, 27.2 | Methylene carbons adjacent to a double bond. |

| Bis-allylic Methylene (=CH-CH₂-CH=) | N/A | ~25.6 | ~25.6 | Characteristic signal for polyunsaturated fatty acids. |

| α-Carboxylic Methylene (-CH₂-COOH) | ~34.1 | ~34.1 | ~34.1 | Methylene carbon alpha to the carboxyl group. |

| Olefinic Carbons (-CH=CH-) | ~129.8, 130.0 | ~127.9, 128.1, 130.0, 130.2 | ~127.2, 128.3, 130.2, 132.0 | Carbons of the double bonds. |

| Carboxylic Acid (-COOH) | ~180.5 | ~180.4 | ~180.6 | Carboxylic acid carbon. |

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is a general guideline for preparing unsaturated lipid samples.

Materials:

-

Unsaturated lipid sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes and bulbs

-

Glass wool or cotton for filtration

-

Vortex mixer

Protocol:

-

Weighing the Sample: Accurately weigh 5-25 mg of the lipid sample directly into a clean, dry vial for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[6]

-

Homogenization: Gently vortex the sample until the lipid is completely dissolved.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample.[7]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

Protocol for 1D ¹H NMR:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

-

Set the following acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

-

Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol for 1D ¹³C NMR:

-

Follow the initial steps of sample insertion, locking, and shimming as for ¹H NMR.

-

Set the following acquisition parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more, as ¹³C NMR is less sensitive.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

-

Process the FID with an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Protocol for 2D ¹H-¹³C HSQC NMR:

-

Follow the initial steps of sample insertion, locking, and shimming.

-

Set up a standard sensitivity-enhanced HSQC experiment (e.g., hsqcetgpsisp2.2 on Bruker instruments).[4]

-

Set the following acquisition parameters:

-

Spectral Width (¹H dimension, F2): 12-16 ppm.

-

Spectral Width (¹³C dimension, F1): 160-180 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 4-16.

-

Relaxation Delay (d1): 1.5 seconds.

-

-

Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions, followed by Fourier transform, phasing, and baseline correction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of unsaturated lipids, from initial sample preparation to final spectral assignment.

References

- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. magritek.com [magritek.com]

- 3. researchgate.net [researchgate.net]

- 4. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

Application Notes & Protocols: Synthesis of Insect Pheromone Precursors from (7E)-Hexadeca-1,7-diene

Introduction

Insect pheromones are vital for communication in many insect species, playing a crucial role in mating, aggregation, and trail-following. The synthesis of these semiochemicals is of significant interest for their application in integrated pest management strategies, where they can be used for monitoring, mass trapping, and mating disruption. This document provides detailed protocols for the synthesis of a key insect pheromone precursor, (Z)-7-hexadecen-1-ol, commencing from (7E)-hexadeca-1,7-diene. The synthetic strategy involves an initial oxidative cleavage of the starting diene via ozonolysis, followed by a Wittig reaction to construct the C16 carbon skeleton with the desired Z-stereochemistry, and a final selective hydroboration-oxidation to install the terminal alcohol functionality.

Overall Synthetic Scheme

The multi-step synthesis transforms this compound into the target pheromone precursor, (Z)-7-hexadecen-1-ol. The process begins with the ozonolysis of the starting diene to yield key aldehyde intermediates. A subsequent Wittig reaction elongates the carbon chain and establishes the crucial (Z)-double bond. The synthesis concludes with a selective hydroboration-oxidation of the terminal alkene.

Application Notes and Protocols for the Selective Functionalization of the Terminal Double Bond of (7E)-Hexadeca-1,7-diene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of the terminal double bond of (7E)-hexadeca-1,7-diene, a non-conjugated diene with distinct reactivity at its terminal and internal double bonds. The protocols focus on three key transformations: hydroboration-oxidation, epoxidation, and Wacker oxidation, yielding an alcohol, an epoxide, and a methyl ketone, respectively. The methodologies detailed below are designed to favor modification of the sterically less hindered terminal double bond.

Introduction

This compound is a long-chain hydrocarbon featuring a terminal and an internal double bond. This structural arrangement allows for selective chemical modifications, primarily at the more reactive and sterically accessible terminal position.[1] Such selective functionalization is a valuable strategy in the synthesis of complex molecules, including pharmaceuticals and fine chemicals, where precise control over chemical reactivity is paramount. These protocols provide experimentally grounded procedures for achieving high selectivity in the transformation of this diene.

Selective Functionalization Reactions

Hydroboration-Oxidation: Synthesis of (7E)-Hexadec-7-en-1-ol

Hydroboration-oxidation is a two-step reaction that converts an alkene to an alcohol. The use of a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial for achieving high regioselectivity with the terminal double bond of a diene.[2][3][4][5][6] The boron atom adds to the less substituted carbon of the terminal double bond, which, after oxidation, yields the anti-Markovnikov alcohol.[5][6]

| Substrate | Reagent | Product | Selectivity (Terminal vs. Internal) | Yield | Reference |

| Amorpha-4,11-diene | 9-BBN, H₂O₂, NaOH | Dihydroartemisinic alcohol | High | High (1.4 g/h in flow) | [2][3][4] |

| (R)-(+)-limonene | 9-BBN, H₂O₂, NaOH | Perillyl alcohol | High | 77% (batch) | [2] |

This protocol is adapted from a flow chemistry procedure for the selective hydroboration of terminal alkenes.[2][3]

Materials:

-

This compound

-

9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

-

Dissolve the diene in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) to the stirred solution of the diene.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material.

-

After completion of the hydroboration, cool the reaction mixture to 0 °C.

-

Slowly and carefully add the 3 M aqueous NaOH solution (3.0 eq), followed by the dropwise addition of 30% aqueous H₂O₂ (3.0 eq). Caution: The oxidation step is exothermic.

-

Stir the mixture at room temperature for 1-2 hours.

-

Quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (7E)-hexadec-7-en-1-ol.

References

- 1. Hexadeca-1,7-diene (125110-62-5) for sale [vulcanchem.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brown Hydroboration [organic-chemistry.org]

- 6. periodicchemistry.com [periodicchemistry.com]

Application Notes and Protocols for the Epoxidation of Non-Conjugated Dienes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective epoxidation of non-conjugated dienes is a foundational transformation in organic synthesis, providing access to valuable intermediates such as vinyl epoxides and diepoxides. These products are versatile building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. The primary challenge in the epoxidation of non-conjugated dienes lies in achieving high levels of selectivity: chemoselectivity (mono- versus di-epoxidation), regioselectivity (which double bond to epoxidize), and stereoselectivity. This document provides an overview of common methods, quantitative data for catalyst and substrate performance, and detailed experimental protocols for the selective epoxidation of non-conjugated dienes.

Methodologies and Selectivity

The choice of oxidant and catalyst is critical for controlling the outcome of the epoxidation of non-conjugated dienes.

-

Peroxyacids (e.g., meta-Chloroperoxybenzoic acid, m-CPBA): This is a classic and accessible method for epoxidation. The reaction proceeds via an electrophilic attack of the peroxyacid on the alkene.[1][2] Consequently, electron-rich, more highly substituted double bonds react preferentially.[1] The reaction is often carried out in chlorinated solvents like dichloromethane (DCM) at or below room temperature.

-

Metal-Catalyzed Systems: A wide range of transition metals catalyze epoxidation using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

-

Tungsten-Based Catalysts: Polyoxometalate catalysts based on tungsten have been effectively used for the solvent-free epoxidation of terpenes with aqueous H₂O₂.[3][4] These systems can selectively epoxidize more substituted double bonds.[3]

-

Rhenium-Based Catalysts: Methyltrioxorhenium (MTO) is a highly effective catalyst for epoxidation with H₂O₂, often in the presence of a nitrogen-based ligand like pyridine to enhance performance.[5][6]

-

Vanadium-Based Catalysts: Vanadium complexes, such as Vanadyl acetylacetonate (VO(acac)₂), are particularly useful for the directed epoxidation of allylic alcohols. In a non-conjugated diene containing a hydroxyl group, the catalyst coordinates to the alcohol, delivering the oxidant to the proximal double bond with high regioselectivity.

-

-

Asymmetric Epoxidation: Achieving enantioselectivity in the epoxidation of non-conjugated dienes typically requires chiral catalysts. Methods like the Jacobsen-Katsuki epoxidation, which uses a manganese-salen complex, are effective for cis-alkenes.[7] For dienes containing an allylic alcohol, the Sharpless Asymmetric Epoxidation provides excellent enantiocontrol.[7][8]

Data Presentation: Performance of Epoxidation Systems

The following tables summarize quantitative data for various methods applied to the epoxidation of non-conjugated dienes.

Table 1: Epoxidation of Terpenes using a Tungsten-Based Catalyst and H₂O₂

| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Myrcene | (rac)-8-myrcene oxide | 1 | 3 | 82 | Mono-epoxide |

| Valencene | Valencene mono-epoxides | 1 | 24 | 76 | Mono-epoxide |

| 3-Carene | 3-Carene oxide | 1 | 3 | 75 | Mono-epoxide |

| Limonene | Limonene oxide | 1 | 3 | 90 | Mono-epoxide |

Data sourced from sustainable catalytic protocols for solvent-free epoxidation.[3]

Table 2: Regioselective Monoepoxidation using Methyltrioxorhenium (MTO) and H₂O₂

| Substrate | Catalyst System | Product | Yield (%) | Regioselectivity (Distal:Proximal) |

|---|---|---|---|---|

| Geranyl Acetate | MTO, Pyridine | 6,7-Epoxygeranyl acetate | 90 | >95:5 |

| Neryl Acetate | MTO, Pyridine | 6,7-Epoxyneryl acetate | 92 | >95:5 |

| (E,E)-Farnesol | MTO, Pyridine | 10,11-Epoxy-(E,E)-farnesol | 85 | >95:5 (at C10-C11) |

Data highlights the preference for the more electron-rich, non-allylic double bond.[5][6]

Visualized Workflows and Logic

Experimental Protocols

Protocol 1: Monoepoxidation of a Non-Conjugated Diene using m-CPBA

This protocol is adapted from standard procedures for the selective epoxidation of the more electron-rich double bond in a diene.

Materials:

-

Non-conjugated diene (e.g., 1,5-cyclooctadiene), 1.0 eq.

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity), 1.1 eq.

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

-

Dissolve the non-conjugated diene (1.0 eq.) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq.) in DCM.

-

Add the m-CPBA solution dropwise to the stirred diene solution over 30-60 minutes via an addition funnel.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to isolate the mono-epoxide.

Protocol 2: Tungsten-Catalyzed Epoxidation of Limonene with H₂O₂

This protocol describes a greener, solvent-free approach for the epoxidation of a biorenewable terpene.[3][4]

Materials:

-

Limonene, 1.0 eq.

-

Tungsten-based catalyst (e.g., [W(O)(O₂)₂ (Pz)₂]), 1 mol%

-

30% aqueous hydrogen peroxide (H₂O₂), 1.2 eq.

-

Sodium sulfate (Na₂SO₄), anhydrous, 10 mol%

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and condenser, add limonene (1.0 eq.), the tungsten catalyst (0.01 eq.), and anhydrous Na₂SO₄ (0.1 eq.).

-

Heat the mixture to 50 °C with vigorous stirring.

-

Add 30% H₂O₂ (1.2 eq.) dropwise to the reaction mixture over 20 minutes.

-

Maintain the reaction at 50 °C and monitor its progress by GC-MS or TLC. The reaction is typically complete in 3-5 hours.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

-

Wash the organic mixture with water (2x) to remove any residual H₂O₂ and the catalyst.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude limonene oxide is often of high purity, but can be further purified by distillation or column chromatography if necessary.

Protocol 3: Directed Epoxidation of Geraniol using VO(acac)₂ and TBHP

This protocol demonstrates the highly regioselective epoxidation of the allylic double bond in geraniol, a non-conjugated diene alcohol.

Materials:

-

Geraniol, 1.0 eq.

-

Vanadyl acetylacetonate (VO(acac)₂), 1-2 mol%

-

tert-Butyl hydroperoxide (TBHP), ~70% in water or anhydrous in decane, 1.1 eq.

-

Dichloromethane (DCM) or Toluene, anhydrous

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Add geraniol (1.0 eq.) and VO(acac)₂ (0.01-0.02 eq.) to a round-bottom flask containing anhydrous DCM or toluene.

-

Stir the solution at room temperature for 10 minutes. A color change (typically to deep red) indicates catalyst-substrate coordination.

-

Cool the solution to 0 °C in an ice bath.

-

Add TBHP (1.1 eq.) dropwise to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting 2,3-epoxygeraniol by flash column chromatography.

References

- 1. organic chemistry - Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. Sustainable catalytic protocols for the solvent free epoxidation and anti -dihydroxylation of the alkene bonds of biorenewable terpene feedstocks usin ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03208H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Tandem Hydrogenation of Dienes to Saturated Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complete saturation of dienes to their corresponding alkanes, often achieved through a tandem hydrogenation process, is a fundamental transformation in organic synthesis. This reaction is of significant interest in various fields, including the pharmaceutical industry, where the conversion of unsaturated precursors to saturated scaffolds is a common strategy in drug discovery and development. Tandem hydrogenation, a one-pot reaction that proceeds through an alkene intermediate without its isolation, offers an efficient and atom-economical route to saturated hydrocarbons. This document provides detailed application notes, experimental protocols, and mechanistic insights into this important reaction.

The choice of catalyst is paramount for achieving complete hydrogenation. While some catalytic systems are designed for the selective partial hydrogenation of dienes to alkenes, others can effectively catalyze the full saturation to alkanes under specific conditions. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere, and the efficiency of the process can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the choice of solvent.

Catalytic Systems and Mechanistic Overview

The most common catalysts for the complete hydrogenation of dienes are based on noble metals such as palladium and platinum.[1] These metals are typically supported on high-surface-area materials like activated carbon (e.g., Pd/C) to maximize their catalytic activity.[2]

The hydrogenation of a conjugated diene generally proceeds in a stepwise manner on the surface of the metal catalyst. The process can be described by the Horiuti-Polanyi mechanism, which involves the following key steps[3]:

-

Adsorption: Both the diene and molecular hydrogen are adsorbed onto the surface of the catalyst.

-

Dissociation of Hydrogen: The H-H bond of molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.

-

First Hydrogenation (Diene to Alkene): The diene undergoes a 1,2- or 1,4-addition of two hydrogen atoms from the catalyst surface to form an alkene intermediate.[4][5]

-

Second Hydrogenation (Alkene to Alkane): The resulting alkene, which may remain adsorbed or re-adsorb onto the catalyst surface, then undergoes a second hydrogenation step to yield the final saturated alkane.

For a successful tandem hydrogenation, the rate of the second hydrogenation step (alkene to alkane) should be comparable to or faster than the first (diene to alkene), ensuring that the intermediate alkene is consumed in the same reaction vessel.[2]

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates and equipment.

Protocol 1: General Procedure for the Complete Hydrogenation of Diene Carboxylates using Palladium on Carbon (Pd/C)

This protocol is adapted from the hydrogenation of diene carboxylates and has been shown to achieve full saturation without the formation of partial hydrogenation products.[2]

Materials:

-

Diene substrate

-

Palladium on carbon (5% or 10% Pd/C)

-

Methanol (or other suitable solvent such as THF or hexanes)

-

Hydrogen gas (high purity)

-

High-pressure reactor (autoclave) equipped with a magnetic stirrer and pressure gauge

Procedure:

-

Catalyst Charging: In a glass liner of a high-pressure reactor, add the diene substrate.

-

Solvent Addition: Add methanol to dissolve or suspend the substrate. The concentration will depend on the specific substrate and should be optimized.

-

Catalyst Addition: Carefully add the Pd/C catalyst. A typical catalyst loading is 10 mol% of palladium relative to the substrate.[2]

-

Reactor Assembly: Place the glass liner in the autoclave. Seal the reactor according to the manufacturer's instructions.

-

Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove any residual air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 atm).[2]

-

Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 30 °C).[2] Monitor the reaction progress by observing the pressure drop, which indicates hydrogen consumption. The reaction time can vary depending on the substrate and conditions (e.g., 24 hours).[2]

-

Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Filtration: Open the reactor and filter the reaction mixture through a pad of celite or a syringe filter to remove the heterogeneous Pd/C catalyst.

-

Isolation: Rinse the filter cake with the reaction solvent. The filtrate contains the saturated product. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by standard techniques such as chromatography or distillation if necessary.

Data Presentation

The following tables summarize quantitative data on the tandem hydrogenation of dienes to saturated hydrocarbons under various conditions.

Table 1: Hydrogenation of Diene Carboxylates with Different Palladium Catalysts [2]

| Entry | Catalyst | Solvent | Yield of Saturated Product (%) |

| 1 | Pd/C-1 | Methanol | 90 |

| 2 | Pd/C-2 | Methanol | 85 |

| 3 | 5% Pd/C (commercial) | Methanol | 75 |

| 4 | 20% Pd(OH)₂/C (Pearlman's) | Methanol | 60 |

| 5 | Pd/C-1 | THF | 30 |

| 6 | Pd/C-1 | Hexanes | 45 |

Reaction Conditions: 10 mol% Pd loading, 100 atm H₂, 30 °C, 24 h.[2]

Table 2: Selective Hydrogenation of Conjugated Dienes with Alkanethiolate-Capped Palladium Nanoparticles [4]

| Entry | Diene Substrate | Mono-hydrogenation Product Yield (%) | Double-hydrogenation Product Yield (%) |

| 1 | 2,4-Hexadiene | >99 | 0 |

| 2 | 1,3-Cyclohexadiene | >99 | 0 |

| 3 | 2,3-Dimethyl-1,3-butadiene | >99 | 0 |

Reaction Conditions: 5 mol% Pd catalyst, 1 atm H₂, 24 h, in CDCl₃.[4] Note: This catalyst system is highly selective for mono-hydrogenation and is presented here for comparison to illustrate how catalyst choice dictates the reaction outcome.

Mandatory Visualizations

Tandem Hydrogenation Workflow

The following diagram illustrates the general workflow for the tandem hydrogenation of a diene to a saturated hydrocarbon.

Caption: Experimental workflow for tandem hydrogenation.

Signaling Pathway: Mechanism of Catalytic Hydrogenation

The following diagram illustrates the mechanistic steps of tandem hydrogenation of a diene on a catalyst surface.

Caption: Mechanism of tandem diene hydrogenation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold [mdpi.com]

- 3. Selective hydrogenation of 1,3-butadiene catalyzed by a single Pd atom anchored on graphene: the importance of dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkanethiolate-capped palladium nanoparticles for selective catalytic hydrogenation of dienes and trienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkanethiolate-capped palladium nanoparticles for selective catalytic hydrogenation of dienes and trienes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (7E)-hexadeca-1,7-diene in Copolymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(7E)-hexadeca-1,7-diene is a long-chain non-conjugated diene with potential applications in polymer chemistry. The presence of two double bonds, one terminal and one internal, allows for its participation in copolymerization reactions to introduce pendant vinyl groups or to act as a crosslinking agent. While specific literature on the copolymerization of this compound is limited, extensive research on similar long-chain non-conjugated α,ω-dienes, such as 1,7-octadiene and 1,9-decadiene, provides valuable insights into its potential reaction behavior and applications. These analogous systems are often used to modify the properties of polyolefins by introducing long-chain branches or sites for post-polymerization functionalization.

This document provides an overview of the potential use of this compound in copolymerization reactions, drawing parallels from studies on other long-chain dienes. The protocols and data presented are based on established methodologies for the copolymerization of ethylene and other α-olefins with non-conjugated dienes using metallocene and Ziegler-Natta catalysts.

Potential Applications in Drug Development

The introduction of functional groups into polymers is a critical aspect of drug delivery systems. Copolymers containing pendant double bonds, which can be derived from the incorporation of dienes like this compound, offer a versatile platform for further chemical modification. These pendant groups can be used to attach therapeutic agents, targeting moieties, or imaging agents. Furthermore, the ability of dienes to induce crosslinking can be exploited to create hydrogels and nanoparticles with tunable drug release profiles.

Copolymerization Strategies

The copolymerization of olefins with non-conjugated dienes is typically achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts.[1][2][3][4][5] The choice of catalyst is crucial as it influences the copolymer composition, microstructure, and properties.

-

Ziegler-Natta Catalysts: These heterogeneous catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used in industrial polyolefin production.[1][4] They can be employed for the copolymerization of ethylene and α-olefins with dienes.

-

Metallocene Catalysts: These are homogeneous catalysts that offer better control over the polymer architecture, including molecular weight distribution and comonomer incorporation.[6] Different metallocene structures (e.g., zirconocenes) can be used to tailor the resulting copolymer properties.[6][7]

Experimental Data from Analogous Systems

Due to the lack of specific data for this compound, the following tables summarize representative data from the copolymerization of ethylene with 1,7-octadiene, a shorter and more commonly studied non-conjugated diene. This data can serve as a starting point for designing experiments with this compound.

Table 1: Ethylene/1,7-Octadiene Copolymerization with Metallocene Catalysts [6]

| Catalyst System | Comonomer Feed (mol%) | Diene Incorporation (mol%) | Molecular Weight (Mw) ( g/mol ) | Melting Point (Tm) (°C) |

| Cp₂ZrCl₂/MAO | 5 | 1.2 | 150,000 | 125 |

| Et(Ind)₂ZrCl₂/MAO | 5 | 0.8 | 250,000 | 128 |

| Cp₂ZrCl₂/MAO | 10 | 2.5 | 120,000 | 118 |

| Et(Ind)₂ZrCl₂/MAO | 10 | 1.5 | 220,000 | 122 |

MAO: Methylaluminoxane

Table 2: Copolymerization of 1-Hexene and 1,7-Octadiene with Nickel and Metallocene Catalysts [8]

| Entry | Catalyst | 1-Hexene (mmol) | 1,7-Octadiene (mmol) | Polymer Yield (g) | Activity (g Pol/mmol cat·h) |

| 1 | Nickel α-Diimine | 96 | 0 | 1.7 | 23.6 |

| 2 | Nickel α-Diimine | 80 | 13.54 | 0.84 | 11.6 |

| 3 | Et(Ind)₂ZrCl₂ | 96 | 0 | 7.54 | 104.7 |

| 4 | Et(Ind)₂ZrCl₂ | 88 | 6.77 | 7.26 | 100.9 |

Experimental Protocols

The following are generalized protocols for the copolymerization of ethylene with a non-conjugated diene like this compound, based on common laboratory practices for similar reactions.

Protocol 1: Copolymerization using a Zirconocene/MAO Catalyst System

Materials:

-

Zirconocene catalyst (e.g., Cp₂ZrCl₂)

-

Methylaluminoxane (MAO) solution in toluene

-

Toluene (anhydrous, polymerization grade)

-

Ethylene (polymerization grade)

-

This compound

-

Methanol (acidified with HCl)

-

Nitrogen or Argon (high purity)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Glass reactor with a mechanical stirrer, temperature control, and gas inlet/outlet

-

Syringes and cannulas for transferring air-sensitive reagents

Procedure:

-

Reactor Preparation: Thoroughly dry the glass reactor and assemble it under an inert atmosphere.

-

Solvent and Monomer Addition: Charge the reactor with anhydrous toluene and the desired amount of this compound.

-

Catalyst Activation: In a separate Schlenk flask, dissolve the zirconocene catalyst in a small amount of toluene. Add the MAO solution and stir for the desired pre-activation time (typically 15-30 minutes).

-

Polymerization: Heat the reactor to the desired polymerization temperature (e.g., 50-90 °C). Introduce ethylene at a constant pressure. Inject the activated catalyst solution into the reactor to initiate the polymerization.

-

Reaction Quenching: After the desired reaction time, stop the ethylene flow and quench the reaction by injecting acidified methanol.

-

Polymer Isolation: Precipitate the polymer in a large volume of methanol. Filter the polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Protocol 2: Post-Polymerization Functionalization (Conceptual)

This protocol outlines a general approach for the functionalization of a copolymer containing pendant vinyl groups.

Materials:

-

Copolymer of ethylene and this compound

-

Thiol-containing molecule (e.g., a fluorescent dye, a drug molecule with a thiol group)

-

Photoinitiator (e.g., DMPA)

-

Anhydrous solvent (e.g., THF, dichloromethane)

Equipment:

-

Glass reactor with a magnetic stirrer and a UV light source

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Dissolution: Dissolve the copolymer in the anhydrous solvent under an inert atmosphere.

-

Addition of Reagents: Add the thiol-containing molecule and the photoinitiator to the polymer solution.

-

Thiol-Ene Reaction: Irradiate the solution with UV light to initiate the thiol-ene click reaction. Monitor the reaction progress using a suitable analytical technique (e.g., ¹H NMR, FT-IR).

-

Purification: Once the reaction is complete, precipitate the functionalized polymer in a non-solvent (e.g., methanol, hexane).

-

Isolation and Drying: Filter the purified polymer, wash it thoroughly, and dry it under vacuum.

Visualizations

Caption: Experimental workflow for the copolymerization of ethylene and this compound.

Caption: Logical relationship of monomers, catalyst, and potential copolymer structures.

Conclusion

References

- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. distantreader.org [distantreader.org]

- 5. m.youtube.com [m.youtube.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Monitoring Diene Polymerization

Introduction

The polymerization of dienes, such as 1,3-butadiene and isoprene, is fundamental to the production of a wide array of synthetic rubbers and elastomers. Monitoring the polymerization process is critical for controlling the polymer's microstructure, molecular weight, and thermal properties, which in turn dictate its final performance characteristics. This document provides detailed application notes and protocols for key analytical techniques used to monitor diene polymerization, tailored for researchers and scientists in polymer chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the microstructure of polymers. For diene polymers, ¹H and ¹³C NMR are indispensable for quantifying monomer incorporation, determining the regioselectivity of diene insertion (e.g., 1,2- vs. 1,4-addition), and identifying chain-end groups.[1] High-temperature NMR is often required for the analysis of semi-crystalline or poorly soluble polyolefins.[1][2] By analyzing the chemical shifts and integrals of specific peaks in the NMR spectrum, researchers can gain detailed insights into the polymer's composition and architecture.[1]

Experimental Protocol: ¹³C NMR Analysis of Ethylene-Propylene-Diene (EPDM) Terpolymer

This protocol outlines the determination of the composition of an EPDM terpolymer.

1. Sample Preparation:

- Dissolve 50-100 mg of the purified EPDM sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2 or 1,2,4-trichlorobenzene/benzene-d6 mixture).

- The dissolution is typically performed at an elevated temperature (e.g., 120 °C) to ensure the polymer is fully dissolved.[1]

- Add a relaxation agent, such as chromium(III) acetylacetonate, to shorten the long relaxation times of the polymer carbons and improve signal-to-noise.

- Transfer the hot solution to a 5 mm NMR tube.

2. Instrument Parameters (Example for a 75 MHz Spectrometer): [1]

- Spectrometer: Varian Mercury Plus 300 or equivalent.[1]

- Frequency: 75 MHz for ¹³C.[1]

- Mode: Pulse Fourier Transform.[1]

- Temperature: 120 °C.[1]

- Pulse Angle: 90°.

- Acquisition Time: ~1.5 s.

- Relaxation Delay: 5 s.

- Number of Scans: 4000-8000, depending on sample concentration.

- Internal Reference: Hexamethyldisiloxane (HMDSO).[1]

3. Data Analysis:

- Identify the characteristic peaks for ethylene, propylene, and the specific diene monomer units in the ¹³C NMR spectrum.

- Integrate the peak areas corresponding to each monomer.

- Calculate the mole percent of each monomer using established equations that relate the integral values to the polymer composition.

Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

Application Note